4-(2-喹喔啉基-3-丁烯-1,2-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinoxaline derivatives are synthesized through various methods, including oxidative cyclization and condensation reactions. One method involves the synthesis of organic salts through oxidative cyclization, leading to the formation of quinoxaline derivatives with high purity and yield under metal-free, mild reaction conditions (Faizi et al., 2018). Additionally, reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds have been used to produce quinoxaline derivatives, demonstrating the versatility of starting materials and reaction conditions in quinoxaline synthesis (Reisch et al., 1993).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is extensively characterized using various analytical techniques such as NMR, MS, IR, UV–vis, and X-ray crystallography. These techniques provide detailed information about the ionic nature, electronic and structural properties, and the reactivity of quinoxaline compounds (Faizi et al., 2018). For instance, structural studies have revealed intramolecular hydrogen bonding and the existence of π–π interactions, contributing to the stability and properties of quinoxaline derivatives (Fun et al., 2008).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, including biocatalytic synthesis, alkoxycarbonylation, and hydrogenation, which highlight their reactivity and potential for further functionalization. For example, one study demonstrates the biocatalytic synthesis of quinoxalinones and benzoxazin-2-ones in an environmentally friendly manner, showcasing the versatility of quinoxaline derivatives in chemical synthesis (Petronijevic et al., 2017). Another study reports the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, further illustrating the chemical reactivity of these compounds (Xie et al., 2019).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as thermal stability, solubility, and fluorescence, are influenced by their molecular structure and substituents. For instance, some quinoxaline derivatives exhibit strong and broad absorption spectra, good thermal stability, and high solubility, making them suitable for various applications, including in organic solar cells (Xiao et al., 2018).

科学研究应用

催化作用

喹喔啉衍生物,如 2,3-双(叔丁基甲基膦)喹喔啉,可用作功能化烯烃的铑催化不对称氢化的配体。此过程对于有效制备手性药物成分至关重要,展示了这些化合物在不对称催化和药物合成中的关键作用 (今本等人,2012)。

药物研究

喹喔啉衍生物表现出潜在的生物活性。例如,合成方法允许创建具有潜在生物活性的 C-8 取代喹喔啉,表明它们在药物研究中对于开发新的治疗剂具有重要意义 (门德斯等人,2001)。

绿色化学

利用柠檬汁等环保催化剂进行喹喔啉衍生物的生物催化合成,突显了向可持续化学过程的转变。这种方法产生的废物更少,并展示了出色的绿色化学指标,使其成为大规模生产喹喔啉衍生物的宝贵方法 (佩特罗尼耶维奇等人,2017)。

材料科学

喹喔啉化合物是开发具有特定光学和电子特性的新材料不可或缺的组成部分。例如,喹喔啉衍生物可以用作酸性介质中金属的缓蚀剂,表明它们在保护材料免受腐蚀并在恶劣环境中延长材料使用寿命方面具有实用性 (奥拉松坎米等人,2016)。

有机合成

在有机合成中,喹喔啉衍生物用作中间体和反应物,用于合成各种复杂分子。它们的用途广泛,可以通过各种反应得到证明,包括合成用于活细胞成像的可见发光支架,表明这些化合物在合成具有特定所需特性的新型有机材料中的广泛用途 (卡农戈等人,2015)。

属性

IUPAC Name |

(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSCIVPFGAFEP-PORFMDCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Quinoxalinyl-3-butene-1,2-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

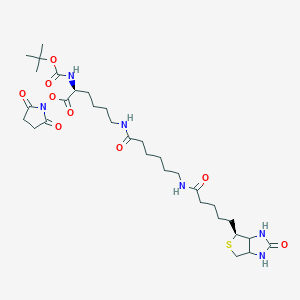

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

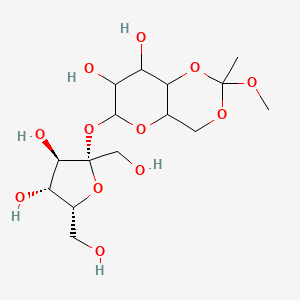

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

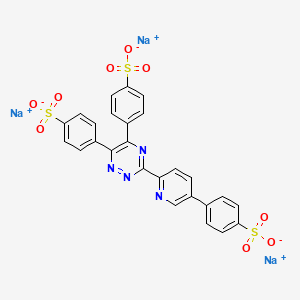

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

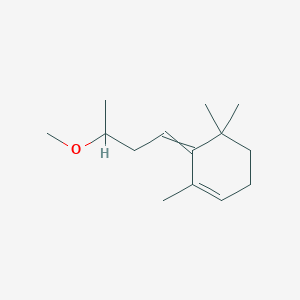

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)